N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
Description
N-(4-Chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a central pyrimidine core substituted with a 4-chlorophenyl group at position 2 and a 2-phenylimidazole moiety at position 4. Its imidazole and pyrimidine rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for target binding and molecular stability. This article compares its structural, electronic, and biological properties with similar pyrimidin-2-amine derivatives.
Properties
CAS No. |
647030-53-3 |
|---|---|
Molecular Formula |
C19H14ClN5 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H14ClN5/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(25-19)17-12-22-18(24-17)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H,21,23,25) |
InChI Key |
DBXBKQKOUYKLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, the core structure is formed through cyclization reactions.
Substitution Reactions: The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using 4-chlorobenzonitrile as a starting material.
Imidazole Ring Formation: The imidazole ring is synthesized through condensation reactions involving phenylglyoxal and ammonium acetate.
Final Coupling: The final step involves coupling the imidazole and pyrimidine intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Pyrimidine Core Formation
The pyrimidine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting α,β-unsaturated ketones with guanidine derivatives under microwave irradiation to form 2-aminopyrimidines . For example:
-
Step 1 : Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate undergoes Boc protection to mask reactive amines .
-
Step 2 : Alkylation with cyanomethanide forms enaminone intermediates .
-
Step 3 : Microwave-assisted cyclization with substituted phenylguanidines yields 2-anilino-4-(thiazol-5-yl)pyrimidines .
Final Functionalization
The N-(4-chlorophenyl) group is introduced via nucleophilic aromatic substitution (SNAr) on the pyrimidine ring:
-
Reaction : 4-Chloro-6-(imidazol-5-yl)pyrimidin-2-amine reacts with 4-chloroaniline in DMF at 80°C with Et₃N as a base .
Alkylation and Acylation
-
Alkylation : The 2-amino group on pyrimidine reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkyl derivatives .
-
Acylation : Acetic anhydride acetylates the imidazole NH group under basic conditions .
Cross-Coupling Reactions
-
Suzuki-Miyaura : The 4-chlorophenyl group undergoes palladium-catalyzed coupling with arylboronic acids to diversify substituents .
-
Buchwald-Hartwig : Amination of halopyrimidines with secondary amines introduces N-alkyl groups .
Tautomerization and Aromatization
The imidazole ring exhibits keto-enol tautomerism, stabilizing the aromatic system. Aromatization is achieved via MnO₂ oxidation of intermediate alcohols .
Catalytic and Solvent Systems
Structural and Spectroscopic Insights
-
1H NMR : The pyrimidine NH appears as a singlet at δ 8.2–8.5 ppm, while the imidazole protons resonate as doublets at δ 7.4–7.8 ppm .
-
13C NMR : Pyrimidine C2 and C4 carbons appear at δ 155–160 ppm, and the imidazole C5 carbon at δ 125–130 ppm .
Stability and Reactivity
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds with imidazole and pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of imidazolyl-pyrimidines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including prostate and breast cancers .
- A study demonstrated that similar compounds can act as selective androgen receptor modulators (SARMs), which are beneficial in treating hormone-dependent cancers .
- Antimicrobial Properties :
- Enzyme Inhibition :
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by its substituents. Key analogs include:
Key Observations :
- Imidazole vs. Thiazole/Isoxazole : The imidazole ring in the target compound provides NH groups for hydrogen bonding, which are absent in thiazole or isoxazole analogs. This may enhance binding to biological targets like kinases .
- Chlorophenyl vs. Dichlorophenyl : The 4-chlorophenyl group in the target compound offers moderate lipophilicity, while dichlorophenyl analogs (e.g., ) may exhibit higher metabolic stability but increased steric hindrance.
Hydrogen Bonding and Crystal Packing
- The target compound’s imidazole NH and pyrimidine N atoms facilitate intramolecular N—H⋯N interactions, as seen in analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . These interactions stabilize molecular conformation and influence crystal packing.
- In contrast, thieno[2,3-b]pyridin-4-amine derivatives (e.g., ) exhibit C—H⋯Cl interactions due to chlorophenyl substituents, leading to distinct crystal lattice arrangements (monoclinic P21/c space group).
Physicochemical Properties
- Solubility : The imidazole NH groups in the target compound may improve aqueous solubility compared to diazenyl or trifluoromethyl-substituted analogs (e.g., ).
Biological Activity
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 2-phenyl-1H-imidazol-5-yl moiety. Its structural formula can be represented as follows:
This structure is known to influence its biological interactions and efficacy.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Bacillus subtilis | 32 |
The compound showed particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .
2. Antifungal Activity
The antifungal efficacy of the compound has also been evaluated, revealing promising results against common fungal pathogens. The MIC values are presented in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 32 |
These findings suggest that the compound may serve as a dual-action agent against both bacterial and fungal infections, which is particularly valuable in clinical settings where co-infections are common .
3. Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. The IC50 values are summarized in Table 3.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HCT116 (Colon) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Case Study 1: Antibacterial Efficacy Against MRSA
A recent study evaluated the effectiveness of this compound against MRSA strains isolated from clinical samples. The compound demonstrated significant antibacterial activity with an MIC of 4 µg/mL, effectively inhibiting bacterial growth within hours of exposure. This study highlights the compound's potential as a treatment option for resistant bacterial infections .
Case Study 2: Anticancer Properties in Breast Cancer Models
In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrimidine intermediates with substituted imidazoles under catalytic conditions (e.g., Pd-mediated cross-coupling). Purification steps may include column chromatography, recrystallization, or HPLC. Purity validation requires analytical techniques like ¹H/¹³C NMR for structural confirmation and HPLC-MS for assessing chemical homogeneity. To optimize efficiency, computational reaction path searches (e.g., quantum chemical calculations) can narrow experimental conditions, reducing trial-and-error approaches .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms regioselectivity during synthesis.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects characteristic bonds (e.g., C-Cl, aromatic C-H).
- HPLC : Quantifies purity and monitors reaction progress.
Data interpretation should cross-reference experimental results with simulated spectra (DFT-based predictions) to resolve ambiguities .
Q. What solvent systems and reaction conditions minimize side-product formation during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) often enhance solubility of aromatic intermediates. Temperature control (e.g., reflux vs. room temperature) and inert atmospheres (N₂/Ar) can suppress oxidation. Systematic screening via Design of Experiments (DoE) frameworks helps identify optimal conditions, leveraging statistical models to prioritize variables like catalyst loading and solvent ratios .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations model solvation effects and thermal stability. Integrating these with experimental data (e.g., DSC for thermal analysis) validates computational predictions. AI-driven tools like COMSOL Multiphysics can automate parameter optimization for complex reaction networks .
Q. What strategies resolve contradictions between theoretical and experimental data, such as discrepancies in reaction yields or spectroscopic assignments?
- Methodological Answer :
- Cross-Validation : Re-examine synthetic steps (e.g., intermediates’ purity) and computational assumptions (e.g., solvent effects in DFT).
- Advanced Analytics : Use 2D NMR (COSY, HSQC) to clarify ambiguous peaks.
- Feedback Loops : Apply ICReDD’s approach, where experimental outliers refine computational models (e.g., adjusting transition-state barriers in reaction path searches) .
Q. How can AI-driven platforms optimize reaction parameters for scaling synthesis while maintaining yield and selectivity?
- Methodological Answer : AI tools like autonomous laboratories enable real-time adjustments via closed-loop systems. For example, machine learning algorithms trained on historical reaction data predict optimal catalysts, temperatures, and stoichiometries. COMSOL Multiphysics simulations model mass transfer and heat distribution in scaled reactors, ensuring reproducibility. This reduces iterative testing and accelerates process development .
Q. What advanced separation technologies (e.g., membrane-based systems) improve purification efficiency for this compound?
- Methodological Answer : Membrane technologies (nanofiltration, reverse osmosis) separate by molecular weight and polarity, reducing solvent waste. Chromatographic methods (e.g., SMB chromatography) enable continuous purification. Pairing these with in-line analytics (UV/Vis detectors) ensures real-time monitoring of fraction purity, critical for thermally labile compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
